molecular formula C28H28O13 B1250233 glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside

glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside

Cat. No.: B1250233
M. Wt: 572.5 g/mol
InChI Key: AAOWDCXVOOKARC-BYUBTRPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside is a glycosyloxyisoflavone that is the 2'',4'',6''-O-triacetyl- derivative of glycitin. It has a role as a plant metabolite. It is an acetate ester, a hydroxyisoflavone, a methoxyisoflavone, a glycosyloxyisoflavone and a monosaccharide derivative. It derives from a glycitin.

Scientific Research Applications

Glycosides Isolation and Structural Analysis

Research has identified various glycosides from different plant sources, contributing to the understanding of their chemical structures and potential applications. For instance, studies on Glechoma hederacea L. led to the isolation of several glycosides, including compounds structurally related to glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside. These compounds' structures were elucidated through chemical and spectral analysis, enhancing the knowledge of glycosides in scientific research (Yamauchi et al., 2007).

Discovery of Novel Isoflavone Glycosides

The exploration of Pueraria thunbergiana flowers resulted in the identification of new isoflavone glycosides, closely related to glycitein derivatives. This research contributes to the expanding library of isoflavone glycosides, which are crucial in various biological studies (Park et al., 1999).

Role in Diabetic Complications and Aldose Reductase Inhibition

Research on Platycodon grandiflorum's flower constituents, including glycitein-related compounds, has revealed their potential in treating diabetic complications. These studies focus on compounds' inhibitory activity on advanced glycation end products and aldose reductase, which are key in diabetes research (Jang et al., 2010).

Enhancing Nerve Growth Factor-Mediated Neurite Outgrowth

Investigations into Scoparia dulcis have uncovered acetylated flavonoid glycosides, similar to glycitein glucosides, demonstrating activity in enhancing nerve growth factor-mediated neurite outgrowth. This finding is significant in neurobiology and neuropharmacology (Li et al., 2004).

Glycosides in Traditional Medicine and Pharmacology

Studies on various plant species have isolated glycitein-related glycosides, contributing to traditional medicine and pharmacological research. These glycosides' structural elucidation and biological activities provide insights into their therapeutic potential (Merfort & Wendisch, 1987).

Properties

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H28O13/c1-13(29)36-12-23-26(38-14(2)30)25(34)27(39-15(3)31)28(41-23)40-22-10-20-18(9-21(22)35-4)24(33)19(11-37-20)16-5-7-17(32)8-6-16/h5-11,23,25-28,32,34H,12H2,1-4H3/t23-,25+,26-,27-,28-/m1/s1

InChI Key

AAOWDCXVOOKARC-BYUBTRPSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside

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